2,3-Dihydroxybutanedioate;tin(4+)

Coordination chemistry Bioinorganic chemistry Crystallography

2,3-Dihydroxybutanedioate;tin(4+), systematically named tin(IV) tartrate (CAS 14844-29-2), is a coordination complex with the molecular formula C₈H₈O₁₂Sn (Sn(C₄H₄O₆)₂, MW 414.85 g/mol) in which one Sn⁴⁺ ion is octahedrally coordinated by two fully deprotonated tartrate (Tart⁴⁻) dianions. The compound exists as a white to off-white powder, slightly soluble in water and dilute HCl, and is commercially supplied at typical purities of 95%.

Molecular Formula C4H4O6Sn
Molecular Weight 266.78 g/mol
CAS No. 14844-29-2
Cat. No. B079199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxybutanedioate;tin(4+)
CAS14844-29-2
Synonymstin tartrate
Molecular FormulaC4H4O6Sn
Molecular Weight266.78 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+2]
InChIInChI=1S/C4H6O6.Sn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1
InChIKeyYXTDAZMTQFUZHK-ZVGUSBNCSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tin(IV) Tartrate (CAS 14844-29-2) – Procurement-Grade Coordination Complex for Catalyst Precursor and Structural Chemistry Applications


2,3-Dihydroxybutanedioate;tin(4+), systematically named tin(IV) tartrate (CAS 14844-29-2), is a coordination complex with the molecular formula C₈H₈O₁₂Sn (Sn(C₄H₄O₆)₂, MW 414.85 g/mol) in which one Sn⁴⁺ ion is octahedrally coordinated by two fully deprotonated tartrate (Tart⁴⁻) dianions [1]. The compound exists as a white to off-white powder, slightly soluble in water and dilute HCl, and is commercially supplied at typical purities of 95% . Unlike its Sn(II) congener stannous tartrate (CAS 815-85-0), which functions primarily as a reducing agent in radiopharmaceutical labeling, tin(IV) tartrate derives its differentiation from the Lewis acidity of the Sn(IV) center, its ability to form heterometallic architectures, and its thermal decomposition pathway to SnO₂ [1][2].

Why Generic Substitution Fails for Tin(IV) Tartrate (CAS 14844-29-2): Oxidation State, Coordination Geometry, and Application-Specific Performance


Tin tartrate complexes cannot be treated as interchangeable commodities because the oxidation state of the tin center (Sn²⁺ vs. Sn⁴⁺) fundamentally dictates coordination number, complex stability, redox behavior, and thermal decomposition pathway. Sn(II) tartrate (CAS 815-85-0) acts as a reducing agent and forms 1:1 Sn:tartrate complexes (C₄H₄O₆Sn); Sn(IV) tartrate (CAS 14844-29-2) contains two tartrate ligands per Sn atom, adopts octahedral geometry, and lacks the reducing capability essential for radiopharmaceutical Tc-99m labeling [1]. Furthermore, even among Group 14 M(IV) tartrates, Sn(IV) and its electronic analogue Ge(IV) produce structurally distinct anions under identical synthetic conditions—tartratostannates form dimeric [Sn₂(µ-Tart)₂(H₂Tart)₂]⁴⁻ units while tartratogermanates crystallize with different nuclearity and ligand coordination modes [1]. Consequently, selecting the correct CAS number is not a formality; it determines whether the material will function as a Lewis acid catalyst precursor, a structural building block, or a reducing agent.

Quantitative Differentiation Evidence for Tin(IV) Tartrate (CAS 14844-29-2) vs. Closest Analogs and Alternatives


Sn(IV) vs. Ge(IV) Tartrate: Divergent Anion Structures Despite Electronic Analogy

Under identical synthetic conditions (aqueous medium, 1,10-phenanthroline as co-ligand, d-metal cations Fe²⁺/Co²⁺/Ni²⁺/Cu²⁺/Zn²⁺ present), Sn(IV) and Ge(IV)—both Group 14 d¹⁰ electronic analogues—produce tartrate complexes with fundamentally different anion composition and structure [1]. Sn(IV) consistently forms the dimeric tartratostannate anion [Sn₂(µ-Tart)₂(H₂Tart)₂]⁴⁻ featuring two octahedral Sn atoms bridged by tetradentate Tart⁴⁻ ligands and capped by bidentate H₂Tart²⁻, yielding five isostructural compounds [Me(phen)₃]₂[Sn₂(µ-Tart)₂(H₂Tart)₂]·nH₂O (Me = Fe, Co, Ni, Cu, Zn) [1]. In contrast, previously synthesized tartratogermanates with identical compositional units form anions of different nuclearity and ligand connectivity [1]. This structural divergence indicates that procurement of Sn(IV) tartrate vs. Ge(IV) tartrate leads to non-interchangeable heterometallic architectures.

Coordination chemistry Bioinorganic chemistry Crystallography

Sn(II) Tartrate vs. Sn(II) Chloride in 99mTc-Protein Labeling: Elimination of Artifactual Byproducts

A direct comparative study demonstrated that Sn(II) tartrate reduction of pertechnetate (⁹⁹ᵐTcO₄⁻) for protein labeling eliminates artifactual problems that are consistently observed with electrolytic and stannous chloride (SnCl₂) labeling procedures [1]. Specifically, Pettit et al. (1980) showed that Sn(II) tartrate enables clean labeling of human serum albumin (HSA) and immunoglobulin G (IgG) with ⁹⁹ᵐTc without generating the radiochemical impurities or colloidal tin species characteristic of SnCl₂-based methods [1]. A subsequent 1990 comparative study confirmed that Sn(II) tartrate and Sn(II)Cl₂ produce different labeling efficiencies and tissue distribution profiles for ⁹⁹ᵐTc-HSA, with the tartrate system providing more reproducible protein labeling [2]. In a later application, stannous tartrate achieved ~98% labeling efficiency for ⁹⁹ᵐTc-sulfadiazine at pH 5 with gentisic acid as stabilizer [3].

Radiopharmaceuticals Nuclear medicine Protein labeling

Halide-Free Pd-Sn Electroless Plating Catalyst Enabled by Tin Tartrate

US Patent 4,182,784 discloses that stannous tartrate enables the preparation of active Pd-Sn electroless plating catalysts that are substantially or completely free of halide ions, a critical advance over conventional SnCl₂/HCl-based catalyst systems [1]. In a working example, 0.125 M stannous tartrate with 0.125 M tartaric acid at pH 1.6 (no chloride or other halides present) was mixed with PdCl₂ at a Sn:Pd molar ratio of 30:1, yielding a reddish-brown liquid that was stable and highly catalytically active for electroless copper and nickel deposition [1]. This contrasts with standard formulations requiring high concentrations of HCl and generating volatile halo acids that cause printed circuit board black copper oxide layer attack and stainless steel equipment corrosion [1]. The halide-free system eliminates noxious fume generation and expands compatibility with corrosion-sensitive substrates.

Electroless deposition Catalyst formulation Printed circuit boards

Sn(IV)-Diethyl Tartrate as Chiral Auxiliary in Asymmetric Allylation: Differentiation from Ti(IV)-Tartrate Systems

Sn(IV) complexes containing (+)-diethyl tartrate as chiral auxiliary ligand mediate the enantioselective addition of allylic groups to aldehydes, producing optically active secondary homoallylic alcohols [1][2]. Boldrini et al. (1986) reported a straightforward procedure in which chiral allylic Sn(IV)-(+)-diethyl tartrate complexes react with aldehydes to yield homoallylic alcohols with significant enantiomeric enrichment [1]. This application is mechanistically distinct from the widely used Ti(IV)-tartrate Sharpless epoxidation system: Sn(IV)-tartrate promotes asymmetric C–C bond formation (allylation), while Ti(IV)-tartrate catalyzes asymmetric oxidation (epoxidation) [2]. The Sn(IV) system further distinguishes itself from Ti(IV) by its tolerance of moisture and air, a practical advantage for benchtop synthetic operations [2].

Asymmetric synthesis Organotin chemistry Chiral auxiliaries

Cl-Free Tin Tartrate vs. SnCl₂ as Sn Precursor for Pd-Sn/Al₂O₃ Propane Dehydrogenation Catalysts

In propane dehydrogenation over Pd-Sn/Al₂O₃ catalysts, the choice of tin precursor significantly influences catalyst properties. Valecillos et al. (2006) prepared bimetallic catalysts by incipient wetness impregnation using two distinct Sn sources: (a) SnC₄H₄O₆ (tin tartrate) as a Cl-free precursor, and (b) SnCl₂ + HCl as a Cl-containing precursor [1]. Temperature-programmed reduction (TPR) of the Cl-free catalyst (Sn/Pd atomic ratio = 0.04) revealed a symmetrical PdO reduction peak at 15°C and a small SnO₂ reduction peak at 53°C, with formation of a β-PdH phase (negative peak at 72°C) [1]. The Cl-containing catalysts (Sn/Pd = 0.07 and 0.22) displayed different TPR profiles. With Sn addition, initial propane conversion decreased while dehydrogenation selectivity increased and catalytic stability improved relative to monometallic Pd/Al₂O₃ [1]. Tin and coke were found to exert similar site-blocking effects on Pd, enhancing selectivity [1].

Heterogeneous catalysis Propane dehydrogenation Bimetallic catalysts

Electrochemical Differentiation: Sn(II)-Tartrate Complex Half-Wave Potential Shift vs. Free Sn(II)

Lingane (1943) established the polarographic characteristics of stannous tartrate complexes, demonstrating that complexation with tartrate significantly alters the redox behavior of Sn(II) relative to free (aquo) Sn²⁺ ions [1]. In acidic tartrate media, the cathodic and anodic half-wave potentials of the Sn(II)-tartrate complex are shifted to more negative values compared to non-complexing acidic electrolytes [1]. Upon transitioning from acidic to alkaline tartrate media, both cathodic and anodic half-wave potentials undergo further substantial negative shifts, reflecting the formation of higher-order tartrate complexes such as [Sn(C₄H₂O₆)₂]²⁻ with a stability constant log β₂ of 8.2 ± 0.3 at pH >10 [2]. This electrochemical signature is distinct from Sn(II) in chloride or sulfate media and enables selective amperometric titration of tin in the presence of other metal ions [1].

Electrochemistry Polarography Tin speciation

Optimal Application Scenarios for Tin(IV) Tartrate (CAS 14844-29-2) Based on Quantified Differentiation Evidence


Heterometallic Coordination Compound Design Using Sn(IV) Tartrate as a Predictable Dimeric Building Block

Researchers constructing mixed-metal coordination architectures for biological activity screening should select Sn(IV) tartrate (CAS 14844-29-2) over Ge(IV) tartrate when the target anion scaffold is the dimeric [Sn₂(µ-Tart)₂(H₂Tart)₂]⁴⁻ unit. As demonstrated by Afanasenko et al. (2020), Sn(IV) reliably forms isostructural tartratostannates across five different d-metal phenanthroline cations (Fe, Co, Ni, Cu, Zn), whereas Ge(IV) yields structurally divergent products under identical conditions [1]. This predictable structural outcome is essential for systematic structure-activity relationship (SAR) studies in bioinorganic drug discovery.

Halide-Free Electroless Plating Catalyst Formulation for Corrosion-Sensitive Substrates

Electronics manufacturers seeking to eliminate chloride-induced corrosion in electroless copper or nickel plating lines should specify tin tartrate as the Sn(II) source for Pd-Sn catalyst preparation. Per US Patent 4,182,784, a catalyst concentrate of 0.125 M stannous tartrate with 0.125 M tartaric acid at pH 1.6, combined with PdCl₂ at Sn:Pd = 30:1, yields an active, stable catalyst with zero halide contribution from the tin source [2]. This formulation eliminates volatile halo acid generation and prevents attack on black copper oxide layers and stainless steel equipment, advantages not achievable with conventional SnCl₂/HCl systems [2].

Cl-Free Pd-Sn Bimetallic Catalyst Precursor for Selective Propane Dehydrogenation

Catalyst development teams working on propane dehydrogenation to propylene should use tin tartrate as the Sn precursor when a chloride-free impregnation route is required. Valecillos et al. (2006) demonstrated that SnC₄H₄O₆ impregnation onto Pd/Al₂O₃ produces catalysts with distinct TPR characteristics (symmetrical PdO reduction at 15°C, SnO₂ reduction at 53°C, β-PdH decomposition at 72°C) and delivers the selectivity-enhancing, site-blocking effect of Sn without introducing chlorine, thereby avoiding Cl-induced Pd sintering and corrosion complications [3].

Sn(II) Tartrate as Reducing Agent in 99mTc Radiopharmaceutical Kit Formulation

Radiopharmaceutical kit developers seeking to minimize artifactual radiochemical impurities in 99mTc-labeled proteins should select stannous tartrate over stannous chloride. Pettit et al. (1980) established that Sn(II) tartrate virtually eliminates the artifactual problems associated with electrolytic and SnCl₂ labeling procedures for HSA and IgG [4]. Confirmed by subsequent studies, labeling efficiencies of ~98% have been achieved for 99mTc-sulfadiazine using stannous tartrate at pH 5 with gentisic acid as stabilizer [5]. This evidence supports procurement of stannous tartrate for commercial radiopharmaceutical kit manufacturing where consistent radiochemical purity is a regulatory requirement.

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